5,5,5-Trifluoro-2-phenylpentan-2-amine
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Overview
Description
It is characterized by the presence of trifluoromethyl and phenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 5,5,5-Trifluoro-2-phenylpentan-2-amine typically involves the introduction of trifluoromethyl groups into a pentan-2-amine backbone. One common synthetic route includes the reaction of 2-phenylpentan-2-amine with trifluoromethylating agents under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5,5,5-Trifluoro-2-phenylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often resulting in the formation of new carbon-fluorine bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
5,5,5-Trifluoro-2-phenylpentan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in the study of enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which 5,5,5-Trifluoro-2-phenylpentan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 5,5,5-Trifluoro-2-phenylpentan-2-amine stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
2-Phenylpentan-2-amine: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
5,5,5-Trifluoro-2-methylpentan-2-amine: Similar structure but with a methyl group instead of a phenyl group, leading to different chemical behavior.
Properties
IUPAC Name |
5,5,5-trifluoro-2-phenylpentan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-10(15,7-8-11(12,13)14)9-5-3-2-4-6-9/h2-6H,7-8,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSSMSNYNSRKFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(F)(F)F)(C1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1997265-36-7 |
Source
|
Record name | 5,5,5-trifluoro-2-phenylpentan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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